4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole
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Overview
Description
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole is a heterocyclic compound that contains both nitro and trifluoroethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the reaction of 4-nitroimidazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the trifluoroethyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene
Comparison
Compared to similar compounds, 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and trifluoroethyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C5H4F3N3O2 |
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Molecular Weight |
195.10 g/mol |
IUPAC Name |
4-nitro-1-(2,2,2-trifluoroethyl)imidazole |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)2-10-1-4(9-3-10)11(12)13/h1,3H,2H2 |
InChI Key |
OWBGMKOXSBVTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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